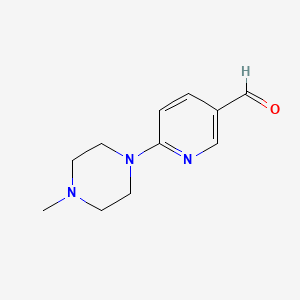

6-(4-Methylpiperazin-1-yl)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)8-12-11/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIKEWFIIKDSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593573 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261715-38-2 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(4-Methylpiperazin-1-yl)nicotinaldehyde chemical properties

An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogues and precursors to offer a robust profile. The guide covers physicochemical properties, a detailed proposed synthesis workflow, predicted spectral characteristics, chemical reactivity, and safety protocols, positioning this molecule as a valuable building block for novel therapeutic agents.

Introduction and Molecular Structure

This compound, also known as 6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde, belongs to a class of substituted pyridines that are pivotal scaffolds in modern pharmacology. The structure uniquely combines three key pharmacophoric elements: a pyridine ring, an aldehyde functional group, and a 1-methylpiperazine moiety.

-

The pyridine ring is a bioisostere of a phenyl ring, often used to improve solubility and metabolic stability while providing a key hydrogen bond acceptor in the form of the ring nitrogen.

-

The aldehyde group at the 3-position (nicotinaldehyde) is a versatile chemical handle for a wide array of synthetic transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions, making it an excellent attachment point for further molecular elaboration.

-

The 1-methylpiperazine substituent is a common feature in numerous approved drugs.[1] It is known to enhance aqueous solubility, improve pharmacokinetic profiles, and can engage in crucial interactions with biological targets.

The strategic combination of these groups makes this compound a highly attractive starting material for constructing compound libraries aimed at discovering new drugs for a variety of therapeutic areas.

Physicochemical Properties

While a dedicated CAS Registry Number for this specific compound is not publicly listed, its core properties can be reliably calculated and estimated from close structural analogues.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source / Method |

| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₅N₃O | Calculated |

| Molecular Weight | 205.26 g/mol | Calculated |

| Appearance | Expected to be a solid or high-boiling liquid | Inferred from analogues |

| Solubility | Predicted to be soluble in water and polar organic solvents | Based on piperazine moiety |

| Storage | Store at 2-8°C under an inert atmosphere | Based on isomer data[2] |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Rotatable Bonds | 2 | Calculated |

| Topological Polar Surface Area | 41.9 Ų | Calculated |

Note: Properties are calculated or inferred based on chemical principles and data from structurally similar compounds. Experimental verification is recommended.

Synthesis and Purification

The most chemically sound and efficient synthesis of this compound involves a two-step process starting from a commercially available precursor, 6-chloronicotinonitrile. This pathway is advantageous due to the accessibility of starting materials and the reliability of the chemical transformations.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step is the displacement of the chlorine atom from 6-chloronicotinonitrile with 1-methylpiperazine. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the 6-position for nucleophilic attack.

Step 2: Reduction of Nitrile to Aldehyde

The resulting 6-(4-Methylpiperazin-1-yl)nicotinonitrile[3] is then selectively reduced to the corresponding aldehyde. A common and effective method for this transformation is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which hydrolyzes the intermediate imine to the desired aldehyde.

Diagram: Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

Materials:

-

6-Chloronicotinonitrile

-

1-Methylpiperazine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Diisobutylaluminium hydride (DIBAL-H, 1.0 M in Toluene)

-

Toluene, Anhydrous

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step 1: Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile

-

To a round-bottom flask, add 6-chloronicotinonitrile (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.5 eq).

-

Add DMSO as the solvent and stir the mixture at 100-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield pure 6-(4-Methylpiperazin-1-yl)nicotinonitrile.[3]

Step 2: Synthesis of this compound

-

Dissolve the nitrile intermediate (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.5 eq, 1.0 M solution in toluene) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product by silica gel chromatography.

Spectral Analysis (Predicted)

Predicting the spectral data is a crucial step for structure verification. The following are the expected key signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 2: Predicted Spectral Data

| Spectrum | Key Signals and Predicted Chemical Shifts (δ) | Rationale |

| ¹H NMR | ~9.9 ppm (s, 1H, -CHO) ~8.7 ppm (d, 1H, Pyridine H2) ~8.0 ppm (dd, 1H, Pyridine H4) ~6.8 ppm (d, 1H, Pyridine H5) ~3.8 ppm (t, 4H, Piperazine CH₂) ~2.5 ppm (t, 4H, Piperazine CH₂) ~2.3 ppm (s, 3H, N-CH₃) | The aldehyde proton is highly deshielded. Pyridine protons appear in the aromatic region with characteristic splitting. Piperazine and methyl protons are in the aliphatic region. |

| ¹³C NMR | ~192 ppm (-CHO) ~162 ppm (Pyridine C6) ~155 ppm (Pyridine C2) ~138 ppm (Pyridine C4) ~132 ppm (Pyridine C3) ~108 ppm (Pyridine C5) ~54 ppm (Piperazine CH₂) ~45 ppm (Piperazine CH₂) ~46 ppm (N-CH₃) | The carbonyl carbon is significantly downfield. Aromatic carbons appear between 105-165 ppm. Aliphatic carbons of the piperazine ring and the methyl group are upfield. |

| MS (ESI+) | [M+H]⁺ = 206.1288 | Calculated exact mass for C₁₁H₁₆N₃O⁺. |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the aldehyde functional group and the basic nitrogen atoms of the piperazine ring.

-

Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack. It can readily undergo:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new amine derivatives. This is a cornerstone of combinatorial chemistry.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 6-(4-methylpiperazin-1-yl)nicotinic acid[4], using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for carbon chain extension.

-

Grignard/Organolithium Addition: Addition of organometallic reagents to form secondary alcohols.

-

-

Piperazine Reactivity: The tertiary amine of the piperazine ring can act as a base and a nucleophile. It can be protonated to form salts, which can be useful for purification or formulation.

-

Stability and Storage: Like many aldehydes, this compound may be sensitive to air and light. Over time, it can oxidize to the carboxylic acid. It is recommended to store the compound in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.[2]

Potential Applications in Drug Discovery

The structural motifs present in this compound are prevalent in a wide range of biologically active compounds. This makes it a valuable intermediate for the synthesis of novel therapeutic agents.

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine or similar heterocyclic core to interact with the hinge region of the kinase domain. The piperazine moiety often extends into the solvent-exposed region to enhance solubility and target affinity.

-

GPCR Ligands: Piperazine-containing compounds are frequently found in ligands for G-protein coupled receptors, including dopaminergic and serotonergic receptors, where they play a role in treating central nervous system disorders.

-

Antiviral and Antibacterial Agents: The pyridine and piperazine rings are common scaffolds in the development of antimicrobial agents.

The aldehyde functionality provides a straightforward method to link this potent scaffold to other molecular fragments, enabling the exploration of a vast chemical space in the search for new lead compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its constituent parts: nicotinaldehyde and 1-methylpiperazine.

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Table 3: Handling and Safety Precautions

| Precaution Type | Recommendation |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

| First Aid | If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor. If on Skin: Wash with plenty of soap and water. If irritation persists, get medical advice. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

References

- Santa Cruz Biotechnology, Inc. 6-(4-Benzylpiperazino)nicotinaldehyde. [URL: https://www.scbt.com/p/6-4-benzylpiperazino-nicotinaldehyde-886360-69-6]

- BLDpharm. 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde. [URL: https://www.bldpharm.com/products/1256561-21-3.html]

- PubChem. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14987926]

- Santa Cruz Biotechnology, Inc. 6-(4-Methylpiperazin-1-yl)nicotinonitrile. [URL: https://www.scbt.com/p/6-4-methylpiperazin-1-yl-nicotinonitrile-54864-89-0]

- Lead Sciences. 6-(4-Methylpiperazin-1-yl)picolinaldehyde. [URL: https://www.leadsciences.com/product/6-4-methylpiperazin-1-ylpicolinaldehyde-1216691-10-9/]

- BLDpharm. 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde. [URL: https://www.bldpharm.com/products/1355232-41-4.html]

- PubChem. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2763390]

- Ricci, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

Sources

- 1. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | C11H15N3O2 | CID 14987926 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-(4-methylpiperazin-1-yl)nicotinaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in major chemical catalogs, this document outlines a reliable synthetic pathway, predicted physicochemical and spectral properties, and explores its potential applications based on the well-established reactivity of its constituent moieties. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.

Introduction: A Scaffold of Pharmacological Interest

The molecular architecture of this compound combines two key pharmacophores: the nicotinaldehyde (pyridine-3-carbaldehyde) core and the N-methylpiperazine moiety. The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl group. The aldehyde at the 3-position offers a versatile chemical handle for a multitude of synthetic transformations.

The N-methylpiperazine group is also a privileged scaffold in drug design, known to enhance aqueous solubility and bioavailability of parent molecules. Furthermore, piperazine derivatives are known to exhibit a wide range of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects, by interacting with various neurotransmitter receptors.[1][2] The strategic combination of these two moieties in this compound makes it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

This guide will provide a practical, field-proven approach to the synthesis and utilization of this compound, empowering researchers to leverage its potential in their drug discovery programs.

Synthesis and Purification: A Practical and Efficient Protocol

The most logical and efficient synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes readily available starting materials and employs a well-established and scalable reaction mechanism. The key precursors for this synthesis are 6-chloronicotinaldehyde (CAS: 23100-12-1) and 1-methylpiperazine (also known as N-methylpiperazine).

The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen and the aldehyde group. 1-methylpiperazine, a secondary amine, serves as the nucleophile.

Proposed Synthetic Protocol

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 6-chloronicotinaldehyde (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.2-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The product may precipitate out of solution or can be extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol to afford the pure this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| logP (calculated) | ~1.5 - 2.0 |

| pKa (most basic) | ~8.5 (piperazine nitrogen) |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (a singlet and two doublets in the aromatic region), the aldehyde proton (a singlet downfield, ~9.8-10.0 ppm), the methyl group on the piperazine (a singlet around 2.3-2.5 ppm), and the methylene protons of the piperazine ring (two multiplets).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the aldehyde (~190 ppm), the carbons of the pyridine ring, and the carbons of the N-methylpiperazine moiety.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 205.1215 for [M+H]⁺).

Applications in Drug Discovery and Medicinal Chemistry

The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations, allowing for the rapid diversification of this scaffold to generate libraries of novel compounds for biological screening.

Key Synthetic Transformations:

Caption: Potential synthetic diversification of the aldehyde group.

-

Reductive Amination: The aldehyde can be readily converted to a variety of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This is a powerful method for introducing a wide range of substituents.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, providing a means to extend the carbon chain and introduce different functional groups.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with a variety of nucleophiles, such as hydrazines to form hydrazones, hydroxylamines to form oximes, and semicarbazides to form semicarbazones. These derivatives can have their own unique biological activities.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be used in amide coupling reactions to further elaborate the structure.

The 6-(4-methylpiperazin-1-yl)nicotin- scaffold is a key component in a number of biologically active compounds, and the introduction of this moiety can be a valuable strategy in lead optimization. For instance, many compounds containing the piperazine ring have shown affinity for various G-protein coupled receptors (GPCRs) and ion channels.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle this compound with the care appropriate for a novel research chemical. The safety precautions should be based on the known hazards of its precursors, 6-chloronicotinaldehyde and 1-methylpiperazine.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a valuable and versatile building block for drug discovery and medicinal chemistry. Although not widely commercially available, its straightforward synthesis from common precursors makes it an accessible target for research laboratories. The combination of the pharmacologically relevant N-methylpiperazine moiety and the synthetically tractable nicotinaldehyde core provides a powerful platform for the generation of novel and diverse chemical entities with the potential for a wide range of therapeutic applications. This guide provides the foundational knowledge for chemists to synthesize, characterize, and strategically employ this promising scaffold in their research endeavors.

References

- López-Muñoz, F., & Alamo, C. (2013). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current Medicinal Chemistry, 20(3), 324-353.

- Google Patents.

- ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

-

Wikipedia. Pyridine-3-carbaldehyde. [Link]

-

ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

PubMed. Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. [Link]

-

ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). [Link]

-

Lead Sciences. 6-(4-Methylpiperazin-1-yl)picolinaldehyde. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

PubMed Central. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. [Link]

-

Chemsrc. 6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide. [Link]

-

Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. [Link]

-

PubChem. 6-(4-Formylphenyl)nicotinaldehyde. [Link]

-

Cheméo. Chemical Properties of 3-Pyridinecarboxaldehyde (CAS 500-22-1). [Link]

-

Chemsrc. 6-Chloronicotinaldehyde. [Link]

-

PubChem. 3-(6-Chloro-3-pyridinyl)-1-methylpiperazine. [Link]

-

PubChem. 6-Chloropyridine-3-carbaldehyde. [Link]

Sources

An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. By integrating a substituted pyridine core with a 4-methylpiperazine moiety, this molecule presents a promising scaffold for the development of novel therapeutic agents. This document details the compound's physicochemical properties, outlines a robust synthetic pathway, and explores its potential biological activities and applications in drug discovery, drawing upon established knowledge of its constituent chemical motifs.

Introduction: A Scaffold of Therapeutic Promise

The convergence of pyridine and piperazine heterocycles in a single molecular entity has consistently yielded compounds with significant pharmacological activity. The pyridine ring, a bioisostere of benzene, is a prevalent feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The piperazine moiety is another privileged scaffold in drug discovery, known to enhance aqueous solubility and bioavailability, and to serve as a versatile linker to modulate ligand-receptor interactions[1].

The title compound, this compound, combines these two key pharmacophores. The nicotinaldehyde core provides a reactive aldehyde handle for further chemical elaboration, making it a valuable synthetic intermediate[2]. The 4-methylpiperazine substituent at the 6-position is anticipated to influence the molecule's pharmacokinetic profile and target engagement. While specific literature on this exact molecule is emerging, its structural components suggest a high potential for biological activity across various therapeutic areas, from oncology to neuropharmacology[3][4]. This guide aims to provide a foundational understanding of this compound for researchers engaged in the exploration of novel small molecule therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The key properties of this compound have been calculated and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃O | Calculated |

| Molecular Weight | 205.26 g/mol | Calculated |

| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde | |

| Appearance | Predicted to be an off-white to yellow solid | Inferred from analogues[5] |

| Solubility | Predicted to have moderate aqueous solubility | Inferred from piperazine moiety[1] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established methodology is commonly employed for the synthesis of 6-substituted pyridine derivatives[4]. The proposed synthetic route is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

-

6-Chloronicotinaldehyde

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 6-chloronicotinaldehyde (1.0 eq) in anhydrous DMSO, add 1-methylpiperazine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the aldehyde proton (typically a singlet around 9-10 ppm), the methylene protons of the piperazine ring, and the methyl group protons (a singlet around 2.2-2.5 ppm). The protons on the piperazine ring adjacent to the nitrogen atoms will appear as multiplets[6][7].

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons of the pyridine ring, and the carbons of the piperazine and methyl groups.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule, which should correspond to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the aldehyde carbonyl group (C=O) stretch, typically in the region of 1690-1715 cm⁻¹.

Potential Biological Activities and Therapeutic Applications

The chemical architecture of this compound suggests a high likelihood of biological activity. The integration of the 4-methylpiperazine moiety into various scaffolds has led to the development of drugs with diverse therapeutic applications.

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate the 4-methylpiperazine group to enhance their pharmacokinetic properties and target affinity[8]. The nicotinaldehyde core can also be a precursor to compounds with cytotoxic activity.

-

Central Nervous System (CNS) Disorders: The piperazine ring is a common feature in drugs targeting CNS receptors, such as dopamine and serotonin receptors. Compounds with a 4-methylpiperazinyl-pyridine structure have shown potential in the treatment of neurodegenerative diseases like Parkinson's disease[3].

-

Anti-inflammatory and Antiviral Activity: Piperazine and pyridine derivatives have been reported to possess anti-inflammatory and antiviral properties[9].

The aldehyde functionality of the title compound provides a versatile point for derivatization, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. For example, reductive amination of the aldehyde can be used to introduce a wide range of substituents, potentially leading to compounds with optimized biological activity[10].

Conclusion

This compound represents a promising and versatile scaffold for drug discovery. Its synthesis is readily achievable through standard organic chemistry techniques, and its structure embodies key features known to impart favorable pharmacological properties. While further investigation is required to fully elucidate its biological profile, the information presented in this guide, based on the extensive literature of its constituent moieties, strongly supports its potential as a valuable building block for the development of novel therapeutics. This document serves as a foundational resource for researchers poised to explore the rich medicinal chemistry of this and related compounds.

References

-

PubChem. 6-(4-Formylphenyl)nicotinaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

-

ResearchGate. The medicinal chemistry of piperazines: A review. Available from: [Link]

- Google Patents. US5484918A - Process for the preparation of aqueous nicotinaldehyde.

-

PubMed Central. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Available from: [Link]

-

PubMed. Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Available from: [Link]

-

Royal Society of Chemistry. Discovery, bioactivity and biosynthesis of fungal piperazines. Available from: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

-

MDPI. Piperine: Chemistry and Biology. Available from: [Link]

-

PubMed. The medicinal chemistry of piperazines: A review. Available from: [Link]

-

ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Available from: [Link]

-

PubMed Central. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

PubMed Central. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Available from: [Link]

-

MDPI. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 3. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Methylpiperazin-1-yl)nicotinaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides a detailed, albeit theoretical, exploration of the expected spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the current unavailability of published experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy and data from closely related analogs to predict and interpret its spectral features. This document is intended to serve as a foundational resource for researchers, providing a robust framework for the analysis and confirmation of this compound in a laboratory setting.

Introduction: The Significance of this compound in Medicinal Chemistry

The molecular architecture of this compound combines three key pharmacophoric elements: a pyridine ring, a piperazine moiety, and an aldehyde group. The pyridine ring is a common scaffold in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The piperazine group, particularly the N-methylpiperazine substituent, is frequently incorporated into drug candidates to enhance solubility, modulate basicity (pKa), and improve pharmacokinetic profiles. The aldehyde functional group is a versatile chemical handle, enabling a wide array of subsequent chemical transformations, such as reductive aminations, condensations, and oxidations, to build more complex and diverse molecular entities.

Given this structural tapestry, this compound is a valuable building block for the synthesis of compounds targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. A precise and unambiguous characterization of this intermediate is therefore a critical first step in any synthetic campaign.

Predicted ¹H and ¹³C NMR Spectral Data: A Roadmap to Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Below is a predicted analysis of the ¹H and ¹³C NMR spectra of this compound, based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the piperazine ring, the methyl group protons, and the aldehydic proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | 1H | The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect. |

| Pyridine-H (H-2) | 8.5 - 8.7 | Doublet (d) or Doublet of doublets (dd) | 1H | Positioned ortho to the aldehyde and meta to the piperazine, experiencing deshielding from both. |

| Pyridine-H (H-4) | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | Situated between the aldehyde and piperazine groups, its chemical shift will be influenced by both. |

| Pyridine-H (H-5) | 6.7 - 6.9 | Doublet (d) | 1H | Located ortho to the electron-donating piperazine nitrogen, this proton will be the most shielded of the aromatic protons. |

| Piperazine-CH₂ (adjacent to pyridine) | 3.6 - 3.8 | Triplet (t) or Multiplet (m) | 4H | These protons are adjacent to the aromatic ring and will be deshielded relative to the other piperazine protons. |

| Piperazine-CH₂ (adjacent to N-CH₃) | 2.4 - 2.6 | Triplet (t) or Multiplet (m) | 4H | These protons are further from the aromatic ring and will be more shielded. |

| N-Methyl-H | 2.2 - 2.4 | Singlet (s) | 3H | The methyl protons will appear as a singlet in a relatively shielded region of the spectrum. |

Diagram 1: Proposed ¹H NMR Assignment Workflow

Caption: Workflow for predicting the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide complementary information, with signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde C=O | 190 - 195 | The carbonyl carbon is highly deshielded. |

| Pyridine C-6 | 160 - 165 | Carbon attached to the electron-donating piperazine nitrogen. |

| Pyridine C-2 | 150 - 155 | Carbon adjacent to the ring nitrogen and the aldehyde-bearing carbon. |

| Pyridine C-4 | 135 - 140 | Aromatic CH carbon. |

| Pyridine C-3 | 120 - 125 | Carbon bearing the aldehyde group. |

| Pyridine C-5 | 105 - 110 | Aromatic CH carbon shielded by the adjacent piperazine group. |

| Piperazine C (adjacent to pyridine) | 45 - 50 | Methylene carbons adjacent to the aromatic ring. |

| Piperazine C (adjacent to N-CH₃) | 53 - 58 | Methylene carbons adjacent to the N-methyl group. |

| N-Methyl C | 45 - 50 | The methyl carbon. |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the aromatic system.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium to Weak | C-H Stretch (Fermi resonance doublet) |

| C=O (aldehyde) | 1690 - 1715 | Strong | C=O Stretch |

| C=N, C=C (aromatic) | 1550 - 1600 | Medium to Strong | Ring Stretching |

| C-N (aromatic amine) | 1250 - 1350 | Medium to Strong | C-N Stretch |

| C-H (aromatic) | 3000 - 3100 | Medium to Weak | C-H Stretch |

| C-H (aliphatic) | 2800 - 3000 | Medium | C-H Stretch |

Diagram 2: Key IR Vibrational Modes

Caption: Expected key IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₅N₃O) is 205.26 g/mol . A prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 206 is expected in techniques like Electrospray Ionization (ESI).

-

Key Fragmentation Pathways: The fragmentation pattern will be dictated by the stability of the resulting fragments. Common fragmentation pathways for piperazine-containing compounds involve cleavage of the C-N bonds of the piperazine ring.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Rationale |

| 205/206 | [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecular ion. |

| 176 | [M-CHO]⁺ | Loss of the formyl group. |

| 134 | [M-C₄H₉N]⁺ | Cleavage of the piperazine ring with loss of the N-methyl fragment. |

| 99 | [C₅H₁₁N₂]⁺ | The N-methylpiperazine fragment. |

| 70 | [C₄H₈N]⁺ | A common fragment from the piperazine ring. |

Diagram 3: Postulated Mass Spectrometry Fragmentation

Caption: A simplified fragmentation pathway.

Experimental Protocols: A Guide to Data Acquisition

While the actual spectra are not available, the following provides a standard protocol for acquiring the necessary data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as ESI or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide has provided a comprehensive, albeit predictive, overview of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features, researchers and scientists can more confidently and efficiently characterize this important synthetic intermediate. The provided tables, diagrams, and protocols offer a robust framework for the structural verification of this compound, ensuring its purity and identity before its application in the intricate pathways of drug discovery and development. The synthesis and subsequent publication of the experimental spectral data for this compound would be a valuable contribution to the scientific community.

References

Due to the lack of specific literature containing the experimental spectral data for this compound, this section will remain unpopulated. The principles and predictions outlined in this guide are based on foundational knowledge in organic spectroscopy, for which numerous excellent textbooks and resources are available.

A Technical Guide to the Potential Therapeutic Applications of 6-(4-methylpiperazin-1-yl)nicotinaldehyde: A Roadmap for Investigation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential therapeutic applications of the novel compound 6-(4-methylpiperazin-1-yl)nicotinaldehyde. While direct biological data on this specific molecule is not yet publicly available, its structural motifs—a nicotinoid scaffold and a methylpiperazine moiety—are present in numerous biologically active agents. This document synthesizes information from structurally related compounds to hypothesize potential therapeutic avenues, including oncology, neurodegenerative disorders, and cardiovascular diseases. We present a detailed, field-proven synthetic protocol for the target compound and outline a series of robust experimental workflows to systematically investigate its pharmacological profile. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this promising, yet uncharted, chemical entity.

Introduction: The Scientific Rationale

The confluence of a pyridine ring, a common scaffold in medicinal chemistry, with a 4-methylpiperazine group presents a compelling case for therapeutic potential. The pyridine nucleus is a key component in a multitude of FDA-approved drugs, with applications ranging from oncology to central nervous system (CNS) disorders.[1] The 4-methylpiperazine moiety is also a well-established pharmacophore, known to enhance solubility, cell permeability, and target engagement. Its presence is noted in various CNS-active agents and kinase inhibitors.

The aldehyde functionality on the pyridine ring of this compound offers a versatile chemical handle for further derivatization, enabling the creation of libraries for structure-activity relationship (SAR) studies. This guide will first detail a robust synthetic route to obtain the core compound and then propose a logical, evidence-based framework for exploring its therapeutic promise.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[2][3][4] The proposed synthetic pathway leverages commercially available starting materials, 6-chloronicotinaldehyde and N-methylpiperazine.

Starting Materials and Reagents

| Reagent/Material | Supplier | Purity | CAS Number |

| 6-Chloronicotinaldehyde | Sigma-Aldrich | ≥96% | 23100-12-1 |

| N-Methylpiperazine | Acros Organics | 99% | 109-01-3 |

| Palladium(II) Acetate | Strem Chemicals | 98% | 3375-31-3 |

| Xantphos | TCI America | >98% | 161265-03-8 |

| Cesium Carbonate | Alfa Aesar | 99.9% | 534-17-8 |

| Toluene | Fisher Scientific | Anhydrous | 108-88-3 |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 6-chloronicotinaldehyde (1.0 g, 7.06 mmol), cesium carbonate (3.45 g, 10.59 mmol), palladium(II) acetate (79 mg, 0.353 mmol), and Xantphos (408 mg, 0.706 mmol).

-

Solvent and Reactant Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (35 mL) via syringe, followed by N-methylpiperazine (1.17 mL, 10.59 mmol).

-

Reaction Execution: Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Buchwald-Hartwig synthesis of the target compound.

Hypothesized Therapeutic Applications and Investigative Strategies

Based on the structural components of this compound, we propose three primary areas for therapeutic investigation. For each area, a detailed experimental plan is provided to assess the compound's potential.

Oncology: Targeting Kinase Signaling Pathways

Rationale: The piperazine moiety is a common feature in many kinase inhibitors. For instance, purine analogs containing a piperazine ring have shown potent anticancer activity.[5] Additionally, the pyridine scaffold is present in numerous FDA-approved kinase inhibitors.

Hypothesized Mechanism: The compound may act as a competitive inhibitor at the ATP-binding site of various oncogenic kinases, such as Src, Abl, or receptor tyrosine kinases.

Experimental Workflow:

-

Broad Kinase Panel Screening:

-

Objective: To identify potential kinase targets.

-

Protocol: Submit the compound for screening against a commercial panel of 200-400 human kinases at a concentration of 1-10 µM. The assay should measure the percentage of kinase inhibition.

-

-

In Vitro Cytotoxicity Assays:

-

Objective: To assess the compound's anti-proliferative effects.

-

Protocol:

-

Seed various cancer cell lines (e.g., Huh7 for hepatocellular carcinoma, HCT116 for colon cancer, MCF7 for breast cancer) in 96-well plates.[5]

-

Treat the cells with a serial dilution of the compound (e.g., 0.01 to 100 µM) for 72 hours.

-

Assess cell viability using an MTT or CellTiter-Glo® assay.

-

Calculate the IC50 value for each cell line.

-

-

-

Target Validation and Mechanistic Studies (If a specific kinase is identified):

-

Objective: To confirm target engagement and elucidate the downstream signaling effects.

-

Protocol:

-

Western Blot Analysis: Treat relevant cancer cells with the compound and analyze the phosphorylation status of the target kinase and its downstream substrates.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: Employ Annexin V/PI staining to quantify apoptotic cell death.

-

-

Oncology Investigation Workflow Diagram:

Caption: Workflow for oncology therapeutic potential assessment.

Neurodegenerative Disorders: Modulating Dopaminergic and Cholinergic Systems

Rationale: The core structure of the compound shares features with molecules known to interact with CNS receptors. For example, piperazine-containing compounds have been developed as dopamine D3 receptor agonists for Parkinson's disease.[6][7] Furthermore, the nicotinic scaffold suggests potential interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in Alzheimer's disease and Parkinson's disease.[8][9]

Hypothesized Mechanism: The compound could act as an agonist or antagonist at dopamine or nicotinic acetylcholine receptors, thereby modulating neurotransmitter signaling pathways that are dysregulated in neurodegenerative diseases.

Experimental Workflow:

-

Receptor Binding Assays:

-

Objective: To determine the compound's affinity for key CNS receptors.

-

Protocol: Perform radioligand binding assays to assess the affinity (Ki) of the compound for dopamine receptor subtypes (D1, D2, D3) and nAChR subtypes (e.g., α4β2, α7).

-

-

Functional Assays:

-

Objective: To characterize the compound as an agonist, antagonist, or allosteric modulator.

-

Protocol:

-

Calcium Flux Assays: Use cell lines expressing specific nAChR subtypes and a calcium-sensitive dye (e.g., Fluo-4) to measure changes in intracellular calcium upon compound application.

-

cAMP Assays: For dopamine receptors, measure the inhibition or stimulation of adenylyl cyclase activity in cells expressing the target receptor.

-

-

-

In Vivo Behavioral Models (If promising in vitro activity is observed):

-

Objective: To assess the compound's efficacy in animal models of neurodegeneration.

-

Protocol:

-

6-OHDA-Lesioned Rat Model of Parkinson's Disease: Administer the compound to lesioned rats and quantify contralateral rotations as a measure of dopaminergic activity.[6]

-

Novel Object Recognition Test in Rodents: To assess cognitive enhancement relevant to Alzheimer's disease.

-

-

Neuroscience Investigation Workflow Diagram:

Caption: Workflow for neurodegenerative disease therapeutic potential.

Cardiovascular and Anti-inflammatory Applications

Rationale: Structurally related purine analogues bearing nitrate esters have demonstrated cardioprotective effects in models of myocardial infarction.[10] Additionally, piperine, which contains a piperidine ring (structurally related to piperazine), and its derivatives have shown anti-inflammatory properties.[11]

Hypothesized Mechanism: The compound may exert its effects through various mechanisms, including modulation of inflammatory signaling pathways (e.g., NF-κB), inhibition of enzymes like phosphodiesterases, or interaction with receptors involved in cardiovascular regulation.

Experimental Workflow:

-

Anti-inflammatory Activity Screening:

-

Objective: To evaluate the compound's ability to suppress inflammatory responses.

-

Protocol:

-

Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Treat the cells with the compound prior to LPS stimulation.

-

Measure the production of nitric oxide (NO) using the Griess assay and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

-

-

Ex Vivo Vasodilation Assay:

-

Objective: To assess the compound's effect on blood vessel tone.

-

Protocol:

-

Isolate aortic rings from rats or mice.

-

Pre-constrict the rings with phenylephrine.

-

Apply cumulative concentrations of the compound and measure changes in isometric tension to determine vasodilatory effects.

-

-

-

Platelet Aggregation Assay:

-

Objective: To investigate potential anti-thrombotic activity, as seen in some P2Y12 antagonists with a methylpiperazine moiety.[12]

-

Protocol:

-

Prepare platelet-rich plasma (PRP) from human or animal blood.

-

Induce platelet aggregation with ADP or collagen.

-

Measure the inhibitory effect of the compound on aggregation using a platelet aggregometer.

-

-

Conclusion and Future Directions

The compound this compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Its synthesis is straightforward, and its structural components are hallmarks of successful drugs in oncology, neuroscience, and cardiovascular medicine. The experimental workflows detailed in this guide provide a clear and logical path for the systematic evaluation of this compound. Future research should focus on executing these protocols, and should promising results emerge, efforts should be directed towards lead optimization through derivatization of the aldehyde group and SAR studies to enhance potency and selectivity. This document serves as a catalyst for such investigations, laying the groundwork for potentially groundbreaking discoveries.

References

-

Yeni, M., et al. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. Available at: [Link]

-

Koufaki, M., et al. (2012). Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Pochon, S., et al. (2014). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel Intravenous and Oral, Reversible, and Directly Acting P2Y12 Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

Scott, J.S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available at: [Link]

- Google Patents. US5484918A - Process for the preparation of aqueous nicotinaldehyde.

-

Nolan, S.P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses. Available at: [Link]

-

Mishra, S., & Chundawat, T.S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

-

D'Andrea, P., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. Available at: [Link]

-

ChemBK. 6-Chloro Nicotinaldehyde. Available at: [Link]

-

Salehi, B., et al. (2019). Piperine: Chemistry and Biology. MDPI. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

- Google Patents. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.

-

Kumar, A., et al. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. PubMed Central. Available at: [Link]

-

Chemistry Steps. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

Volcho, K.P., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

- Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid.

-

Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available at: [Link]

-

Wikipedia. Epibatidine. Available at: [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epibatidine - Wikipedia [en.wikipedia.org]

- 10. Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperine: Chemistry and Biology | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of 6-(4-methylpiperazin-1-yl)nicotinaldehyde

This guide provides a comprehensive, technically-focused framework for the in silico analysis of the novel small molecule, 6-(4-methylpiperazin-1-yl)nicotinaldehyde. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust computational strategy to elucidate the potential therapeutic value of this compound. By integrating established computational chemistry techniques with a self-validating workflow, this document serves as a practical blueprint for predicting pharmacokinetic and pharmacodynamic properties, thereby accelerating preclinical research.

Introduction: Deconstructing the Molecule and the Rationale for In Silico Assessment

The compound this compound is a synthetic organic molecule featuring a nicotinaldehyde core substituted with a 4-methylpiperazine moiety. The pyridine-based structure is a common scaffold in a multitude of FDA-approved drugs, often implicated in interactions with various protein targets, including kinases and central nervous system receptors.[1] The piperazine ring is also a well-established pharmacophore, frequently incorporated into drug candidates to improve solubility and cell permeability. The aldehyde functional group can act as a hydrogen bond acceptor or participate in covalent interactions, adding to the molecule's potential for biological activity.

Given the nascent stage of research on this specific molecule, in silico modeling presents a time- and resource-efficient avenue for preliminary investigation.[2][3] Computational approaches allow for the rapid assessment of a compound's drug-like properties and its potential interactions with biological targets, thereby guiding subsequent experimental validation.[4][5] This guide will delineate a multi-step computational workflow, encompassing ligand preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Part 1: Ligand Preparation and Conformational Analysis

The fidelity of any in silico study is contingent upon an accurately prepared and energetically favorable three-dimensional representation of the ligand. This initial step is critical for ensuring that the subsequent docking and simulation studies are based on a realistic molecular conformation.

Step-by-Step Protocol for Ligand Preparation

-

2D Structure to 3D Conversion:

-

The molecule is first represented as a 2D structure using its SMILES (Simplified Molecular-Input Line-Entry System) string: CN1CCN(CC1)c2ccc(C=O)cn2.

-

This string is then converted into a 3D structure using a molecular modeling software such as Avogadro or the online tools available at PubChem.

-

-

Protonation and Tautomeric State Assignment:

-

The physiological pH (typically assumed to be 7.4) is a critical consideration, as it influences the protonation state of ionizable groups. The piperazine nitrogen in the molecule is likely to be protonated at this pH.

-

Software like MarvinSketch or ChemDraw can be used to predict the dominant protonation state at a given pH.

-

-

Energy Minimization:

-

The initial 3D structure is a crude approximation and must be refined to find a low-energy conformation.

-

A molecular mechanics force field, such as MMFF94 or UFF, is applied to perform energy minimization. This process adjusts bond lengths, angles, and dihedrals to relieve steric strain and find a more stable 3D arrangement.

-

Part 2: Target Identification and Molecular Docking

With a prepared ligand, the next phase involves identifying potential protein targets and predicting the binding affinity and mode of interaction through molecular docking. As no specific target for this compound has been reported, a reverse docking approach could be employed to screen it against a library of known protein structures. However, for the purpose of this guide, we will proceed with a hypothetical target that is frequently modulated by pyridine-containing compounds: a protein kinase.

Workflow for Molecular Docking

Caption: Molecular Docking Workflow.

Detailed Protocol for Molecular Docking using AutoDock Vina

-

Protein Preparation:

-

Grid Box Definition:

-

Define the search space for the docking algorithm by creating a "grid box" that encompasses the known or predicted binding site of the protein.[8]

-

-

Running the Docking Simulation:

-

Analysis of Docking Results:

-

The output will be a set of binding poses ranked by their predicted binding affinities.

-

The pose with the lowest binding energy is typically considered the most favorable.[9]

-

Visualize the protein-ligand complex using software like PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[10]

-

Hypothetical Docking Results

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | ASP145, LYS89, PHE146 |

| Interaction Types | Hydrogen bond with ASP145, Pi-cation with LYS89, Hydrophobic with PHE146 |

Part 3: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time.[11]

MD Simulation Workflow

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 3. scispace.com [scispace.com]

- 4. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sites.ualberta.ca [sites.ualberta.ca]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction: 6-(4-Methylpiperazin-1-yl)nicotinaldehyde is a heterocyclic compound featuring a pyridine ring substituted with an aldehyde and an N-methylpiperazine moiety. This structural combination is of significant interest to medicinal chemists, as both the nicotinaldehyde scaffold and the piperazine ring are prevalent in a wide array of biologically active molecules. The piperazine heterocycle is a common pharmacophore known to impart favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and to interact with various biological targets.[1][2] Derivatives of piperazine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[3][4] This guide provides a comprehensive overview of the synthesis, chemical characteristics, and potential therapeutic applications of this compound, drawing upon established principles of organic synthesis and the known biological roles of its constituent motifs.

Physicochemical Properties and Analogs

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and comparison with related compounds.

| Property | Value/Information | Source |

| Molecular Formula | C11H15N3O | Inferred |

| Molecular Weight | 205.26 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to have some aqueous solubility due to the piperazine nitrogen atoms | Inferred |

Several structurally similar compounds are commercially available or have been described in the literature, providing context for the chemical space around the title compound. These include:

-

6-(4-Methylpiperazin-1-yl)picolinaldehyde: An isomer with the aldehyde at the 2-position of the pyridine ring.[5]

-

6-(4-Ethylpiperazin-1-yl)nicotinaldehyde: An analog with an N-ethylpiperazine substituent.[6]

-

6-(4-Benzylpiperazino)nicotinaldehyde: A related compound with a benzyl group on the piperazine nitrogen.[7]

-

6-(piperazin-1-yl)nicotinaldehyde: The parent compound without the N-methyl group.

Synthesis of this compound

The most logical and well-precedented synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.[8][9] In this case, a 6-halonicotinaldehyde, such as 6-chloronicotinaldehyde, serves as the electrophilic partner, and N-methylpiperazine acts as the nucleophile.

The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.[10][11] This activation is crucial for the success of the SNAr reaction.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

6-Chloronicotinaldehyde

-

N-Methylpiperazine

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

A non-nucleophilic base (e.g., Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA))

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloronicotinaldehyde (1.0 equivalent) and the anhydrous polar aprotic solvent.

-

Addition of Reagents: Add the non-nucleophilic base (2.0-3.0 equivalents) to the solution, followed by the dropwise addition of N-methylpiperazine (1.1-1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes).

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: Synthetic scheme for this compound.

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound is scarce in the public domain, the well-documented activities of related piperazine-containing compounds allow for informed speculation on its potential therapeutic applications. The piperazine moiety is a key structural feature in many approved drugs and investigational compounds.[1]

Central Nervous System (CNS) Disorders

Piperazine derivatives are widely recognized for their activity on various CNS targets.[4] The structural similarity of this compound to known CNS-active compounds suggests it could be a valuable scaffold for the development of novel treatments for neurological and psychiatric conditions.

Antimicrobial and Anticancer Potential

The piperazine nucleus is also a component of numerous compounds with demonstrated antimicrobial and anticancer properties.[1] For instance, certain piperazine-containing purine analogs have been synthesized and shown to act as potent anticancer agents.[12] The electron-rich nature of the 6-(4-methylpiperazin-1-yl)pyridine system could facilitate interactions with biological macromolecules, making it a candidate for investigation in these therapeutic areas.

Anti-inflammatory and Cardioprotective Effects

Derivatives of piperazine have been investigated for their anti-inflammatory and cardioprotective effects. For example, novel purine analogs incorporating a piperazine linker have been designed as cardioprotective agents.[13] The potential for this compound to modulate inflammatory pathways warrants further investigation.